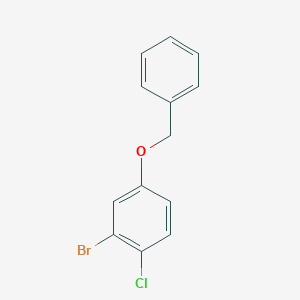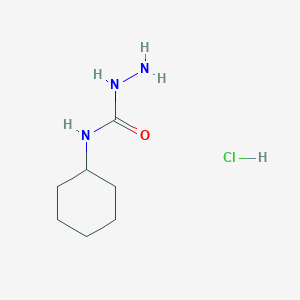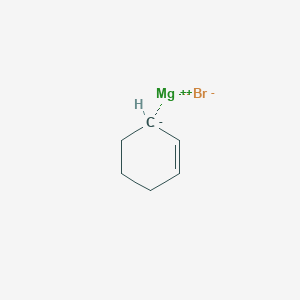
DNP-AU-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione, commonly known as DNP-AU-NHS, is a yellow solid with a molecular weight of 464.48 g/mol . It is a derivative of N-hydroxysuccinimide and is used in various chemical and biological applications due to its ability to form stable amide bonds with primary amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the reaction of 2,4-dinitroaniline with 11-bromoundecanoic acid to form an intermediate, which is then reacted with N-hydroxysuccinimide to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: The major products are amide derivatives.
Reduction Reactions: The major products are amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the formation of stable amide bonds with primary amines. This reaction occurs through the activation of the carboxyl group by N-hydroxysuccinimide, which facilitates nucleophilic attack by the amine . The molecular targets include proteins and peptides with accessible primary amine groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxysuccinimide esters: These compounds share similar reactivity with primary amines.
2,4-dinitrophenyl derivatives: These compounds also contain nitro groups that can undergo reduction reactions.
Uniqueness
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione is unique due to its combination of a long aliphatic chain, a dinitroaniline moiety, and an N-hydroxysuccinimide ester, which provides it with distinct reactivity and applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-(2,4-dinitroanilino)undecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c26-19-12-13-20(27)23(19)33-21(28)9-7-5-3-1-2-4-6-8-14-22-17-11-10-16(24(29)30)15-18(17)25(31)32/h10-11,15,22H,1-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJJPRUNHLLZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
